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Compound of Interest

Compound Name:
(R)-(+)-O-

Demethylbuchenavianine

Cat. No.: B12362443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationship (SAR) of

Buchenavianine analogs, focusing on their predicted biological activities and the experimental

protocols required for their evaluation. While direct comparative experimental data is limited in

the public domain, this document synthesizes available in silico predictions and established

methodologies to guide further research and drug discovery efforts.

Introduction to Buchenavianine and its Analogs
Buchenavianine and its analogs are a class of flavonoid alkaloids, natural products that have

garnered interest for their potential therapeutic properties. Structurally, they feature a flavonoid

core linked to a piperidine ring. Variations in the substitution pattern on both the flavonoid and

piperidine moieties give rise to a series of analogs with potentially diverse biological activities.

Research has suggested that these compounds may possess anti-HIV, anti-inflammatory, and

cytotoxic properties. O-Demethylbuchenavianine has been identified as a potentially active

anti-HIV agent from the plant Buchenavia capitata, though detailed quantitative data on its

activity and that of its analogs are not readily available.[1]

In Silico Comparative Analysis
An in silico study using SwissADME, Osiris, and Molinspiration software has provided

predictions on the pharmacokinetic and toxicological profiles of Buchenavianine and its
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analogs.[2][3] These computational models are valuable tools in the early stages of drug

discovery for prioritizing compounds for synthesis and biological testing.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Buchenavianine

Analogs

Compo
und

Structur
e

Molecul
ar
Weight (
g/mol )

LogP
H-bond
Accepto
rs

H-bond
Donors

Predicte
d
Gastroi
ntestina
l
Absorpt
ion

Blood-
Brain
Barrier
Permeat
ion

Buchena

vianine

R1=CH3,

R2=OCH

3

383.42 3.65 6 2 High Yes

O-

Demethyl

buchena

vianine

R1=CH3,

R2=OH
369.40 3.23 6 3 High No

N-

Demethyl

buchena

vianine

R1=H,

R2=OCH

3

369.40 3.38 6 3 High Yes

5-

Hydroxy-

Buchena

vianine

R1=CH3,

R2=OCH

3, 5-OH

399.42 3.40 7 3 High No

Table 2: Predicted Toxicological Risks of Buchenavianine Analogs
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Compound
Mutagenicity
Risk

Tumorigenicity
Risk

Irritant Risk
Reproductive
Effect Risk

Buchenavianine Low Low Low Low

O-

Demethylbuchen

avianine

Low Low Low Low

N-

Demethylbuchen

avianine

Low Low Low Low

5-Hydroxy-

Buchenavianine
High Low Low Low

Note: The structures are generalized for the purpose of this table. The predictions are based on

computational models and require experimental validation.[2][3]

Experimental Protocols for Biological Evaluation
To experimentally validate the predicted activities and establish a clear structure-activity

relationship, the following standardized assays are recommended.

Anti-HIV Activity Assay: HIV Cytopathic Effect (CPE)
Inhibition Assay
This assay is a primary screening method to evaluate the ability of compounds to protect T-

lymphocyte cell lines from the cell-killing effects of HIV.[4][5]

Materials:

Human T-lymphoblastoid cell line (e.g., CEM-SS or MT-2)

HIV-1 viral stock

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

Buchenavianine analogs and control compounds (e.g., AZT)
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96-well microtiter plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

Solubilization solution (e.g., acidified isopropanol)

Microplate reader

Procedure:

Seed the T-lymphoblastoid cells into a 96-well plate at a predetermined density.

Add serial dilutions of the Buchenavianine analogs to the wells. Include wells with a positive

control (e.g., AZT) and a negative control (no compound).

Infect the cells with a standardized amount of HIV-1.

Incubate the plates for a period that allows for viral replication and cytopathic effects to

become apparent (typically 6-7 days).

At the end of the incubation period, add MTT solution to each well and incubate for 4 hours

to allow for the formation of formazan crystals by viable cells.

Add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the 50% effective concentration (EC50), which is the concentration of the

compound that protects 50% of the cells from HIV-induced death.

Cytotoxicity Assay: MTT Assay
This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their

viability and proliferation. It is crucial for determining the toxicity of the compounds.[6][7][8][9]

Materials:

A relevant cell line (e.g., the same T-lymphoblastoid cells used in the anti-HIV assay, or a

cancer cell line)
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Complete cell culture medium

Buchenavianine analogs

96-well microtiter plates

MTT reagent

Solubilization solution (e.g., DMSO or acidified isopropanol)

Microplate reader

Procedure:

Seed the cells in a 96-well plate.

Add serial dilutions of the Buchenavianine analogs to the wells. Include a vehicle control.

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours.

Add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at 570 nm.

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the

compound that reduces cell viability by 50%.

Anti-inflammatory Activity Assay: Nitric Oxide (NO)
Production in Macrophages
This assay measures the ability of compounds to inhibit the production of nitric oxide, a key

inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[10][11][12][13]

[14]

Materials:
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Murine macrophage cell line (e.g., RAW 264.7)

Complete cell culture medium

Lipopolysaccharide (LPS)

Buchenavianine analogs and a positive control (e.g., L-NAME)

96-well microtiter plates

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

Microplate reader

Procedure:

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

Pre-treat the cells with various concentrations of the Buchenavianine analogs for 1-2 hours.

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include wells

with untreated cells and cells treated with LPS alone.

Incubate the plates for 24 hours.

Collect the cell culture supernatant.

Mix the supernatant with an equal volume of Griess Reagent and incubate for 10-15 minutes

at room temperature.

Measure the absorbance at 540 nm.

Quantify the amount of nitrite (a stable product of NO) by comparing the absorbance to a

standard curve of sodium nitrite.

Calculate the concentration of the compound that inhibits NO production by 50% (IC50).

Visualizing Experimental and Logical Workflows
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Experimental Workflow for Compound Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation

of Buchenavianine analogs.
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Caption: A generalized workflow for the synthesis, biological screening, and SAR analysis of

Buchenavianine analogs.

Hypothetical Signaling Pathway for Anti-inflammatory
Action
Flavonoids are known to modulate various signaling pathways involved in inflammation. A

plausible mechanism for the anti-inflammatory activity of Buchenavianine analogs could involve

the inhibition of the NF-κB pathway, which is a key regulator of pro-inflammatory gene

expression.
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Caption: A hypothetical signaling pathway illustrating the potential inhibition of NF-κB by

Buchenavianine analogs.
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Conclusion
The development of novel therapeutic agents from natural products like Buchenavianine

requires a systematic approach to understanding their structure-activity relationships. While

experimental data on Buchenavianine analogs is currently sparse, the in silico predictions

presented here offer a valuable starting point for prioritizing synthetic efforts. The detailed

experimental protocols provide a clear framework for the biological evaluation of these

compounds. Further research, guided by the principles outlined in this guide, is necessary to

fully elucidate the therapeutic potential of Buchenavianine analogs and to identify lead

compounds for further development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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